molecular formula C23H23FN2O5S2 B2576558 4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 951573-03-8

4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2576558
CAS No.: 951573-03-8
M. Wt: 490.56
InChI Key: PKOHSNLTAXXUSU-UHFFFAOYSA-N
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Description

4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS 951573-03-8) is a synthetic small molecule featuring a distinctive bis-sulfonamide structure, where a 1,2,3,4-tetrahydroquinoline core is functionalized with both a 4-fluorobenzenesulfonyl and a 4-ethoxybenzenesulfonamide group . This molecular architecture, which includes a tetrahydroquinoline scaffold and multiple sulfonamide moieties, is of significant interest in medicinal chemistry and drug discovery. The compound has a molecular formula of C23H23FN2O5S2 and a molecular weight of 490.56 g/mol . Sulfonamide-functionalized compounds are a cornerstone of modern pharmacology, exhibiting a wide spectrum of pharmacological activities due to their ability to inhibit key enzymes like carbonic anhydrases and dihydropteroate synthetase . While the specific biological profile of this compound is a subject of ongoing research, its structural features are commonly associated with potential therapeutic applications. Similar sulfonamide-containing compounds are extensively investigated as inhibitors of various biological targets, including protein kinases and components of oxidative phosphorylation (OXPHOS) such as Complex I . Researchers value this high-purity compound for probing disease mechanisms and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. This product is offered with a guaranteed purity of 90% or higher and is available in quantities ranging from 1mg to 40mg to support various research scales . It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

4-ethoxy-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-2-31-20-9-13-21(14-10-20)32(27,28)25-19-8-5-17-4-3-15-26(23(17)16-19)33(29,30)22-11-6-18(24)7-12-22/h5-14,16,25H,2-4,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOHSNLTAXXUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, sulfonylation, and subsequent functionalization with the ethoxy and fluorobenzene groups. Common synthetic routes may involve:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Functionalization: The ethoxy group can be introduced through an etherification reaction, and the fluorobenzene group can be added via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The ethoxy group directs electrophiles to the para position of the benzene ring. Example reactions:

ReactionConditionsOutcomeSource
NitrationHNO₃/H₂SO₄, 0–5°Cpara-Nitro derivative
HalogenationBr₂/FeBr₃, DCMpara-Bromo substitution

Reductive Modifications

The tetrahydroquinoline core undergoes hydrogenation to decahydroquinoline under H₂/Pd-C in ethanol, retaining sulfonamide integrity .

Pharmacological Derivatization

The compound serves as a precursor for bioactive analogs:

Example Modifications

DerivativeReactionApplicationSource
Thiadiazole Hybrid Cyclization with thiosemicarbazide/H₂SO₄Carbonic anhydrase inhibition
Piperidine-Conjugate Condensation with 1-acetyl-4-aminopiperidineKinase inhibition

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : UV light induces cleavage of the ethoxy group, forming quinone-like byproducts .

Spectral Data (Representative)

TechniqueKey Signals
¹H NMR (500 MHz, CDCl₃) δ 7.67–7.58 (m, 2H, Ar–F), 7.13–6.91 (m, 6H, Ar–OCH₂CH₃), 3.72–3.82 (m, 2H, CH₂–N)
MS (ESI) m/z 472.6 [M+H]⁺

Comparative Reactivity of Sulfonyl Groups

Sulfonyl GroupReaction Rate (vs. Benzene)
4-Fluoro-1.8× faster (EAS)
4-Ethoxy-0.5× slower (hydrolysis)

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • The compound exhibits potential anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. Research indicates that derivatives of tetrahydroquinoline structures can inhibit cancer cell lines, suggesting that the sulfonamide group enhances these effects through specific interactions with cellular receptors .
  • Inhibition of Enzymatic Activity
    • Compounds similar to 4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide have been studied for their ability to inhibit enzymes such as carbonic anhydrases and various kinases. These enzymes are critical in metabolic pathways and signal transduction, making them prime targets for drug development aimed at metabolic disorders and cancer .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydroquinoline derivatives for their anticancer activity against MCF-7 breast cancer cells. The results demonstrated that compounds with sulfonamide groups showed enhanced cytotoxicity compared to their non-sulfonamide counterparts. This suggests that the presence of the sulfonamide moiety may play a crucial role in increasing the efficacy of these compounds against cancer cells .

Case Study 2: Enzyme Inhibition

In a study focused on enzyme inhibition, researchers synthesized various sulfonamide derivatives and assessed their inhibitory effects on carbonic anhydrase. The findings indicated that the introduction of the ethoxy and fluorobenzenesulfonyl groups significantly improved the binding affinity to the enzyme's active site, leading to effective inhibition. This highlights the potential for developing new therapeutic agents targeting metabolic enzymes .

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

  • Modulation of Signal Transduction Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, which is a desirable effect for anticancer therapies.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This can lead to the disruption of essential biochemical pathways, ultimately affecting cellular function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Sulfonamide and Sulfonyl Groups

Comparison Compound 1: 4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (RN: 1172437-53-4)

  • Key Differences :
    • Sulfonyl Group : Propylsulfonyl (aliphatic) vs. 4-fluorobenzenesulfonyl (aromatic).
    • Benzene Substituents : Additional 3-fluoro on the sulfonamide benzene ring.
  • Implications: The aromatic 4-fluorobenzenesulfonyl group in the target compound likely enhances π-π stacking interactions with biological targets compared to the flexible propylsulfonyl group.

Comparison Compound 2 :
N-(4-Methoxyphenyl)benzenesulfonamide

  • Key Differences: Core Structure: Simple benzene vs. tetrahydroquinoline. Substituents: 4-methoxy (electron-donating) vs. 4-ethoxy (moderately electron-donating) and fluorobenzenesulfonyl.
  • Implications: The tetrahydroquinoline core in the target compound introduces conformational rigidity, which may improve selectivity for specific biological targets.

Halogenation and Electronic Effects

Comparison Compound 3: 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Key Differences: Quinoline Modifications: Chloro and fluoro substituents on the quinoline core vs. unsubstituted tetrahydroquinoline in the target compound. Side Chain Complexity: Extended acetamido and methylphenyl groups vs. simpler sulfonamide/sulfonyl substituents.
  • Implications: Halogenation (Cl, F) in Comparison Compound 3 increases electron-withdrawing effects, possibly enhancing binding to electrophilic regions of targets. The target compound’s lack of quinoline halogenation simplifies synthesis while retaining fluorinated sulfonyl groups for metabolic resistance.

Structural and Pharmacokinetic Property Comparison

Property Target Compound Comparison Compound 1 Comparison Compound 3
Core Structure 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline 1,4-Dihydroquinoline
Sulfonyl Group 4-Fluorobenzenesulfonyl Propylsulfonyl N/A (complex side chain)
Sulfonamide Substituent 4-ethoxybenzene 4-ethoxy-3-fluorobenzene N,N-Dimethylphenyl
Halogenation F (on sulfonyl) F (on sulfonamide benzene) Cl, F (on quinoline)
Lipophilicity (Estimated) Moderate (ethoxy + aromatic sulfonyl) Higher (3-fluoro + aliphatic sulfonyl) High (halogens + cyclopropyl)

Biological Activity

The compound 4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C₁₉H₂₃FN₂O₅S₂
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 1172320-28-3

Sulfonamides typically exert their biological effects through inhibition of bacterial folic acid synthesis. However, the unique structure of this compound suggests additional mechanisms may be involved. The presence of the tetrahydroquinoline moiety and the fluorobenzenesulfonyl group allows for potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Preliminary studies indicate that derivatives like this compound may exhibit similar antimicrobial effects. The compound's ability to inhibit bacterial growth could be attributed to its structural analogies with known sulfonamide antibiotics.

Cardiovascular Effects

Research has indicated that certain sulfonamide derivatives influence cardiovascular parameters. A study involving isolated rat hearts showed that related compounds could alter perfusion pressure and coronary resistance. This suggests that this compound may have implications in cardiovascular pharmacology by potentially interacting with calcium channels and affecting vascular smooth muscle contraction .

Study 1: Perfusion Pressure Modulation

In an experimental study focusing on the cardiovascular effects of sulfonamides:

  • Objective : To evaluate the impact on perfusion pressure using an isolated rat heart model.
  • Findings : Compounds similar to this compound demonstrated a significant decrease in perfusion pressure over time compared to control groups.
GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IISulfonamide A0.001Decreased
IIISulfonamide B0.001Decreased
IVSulfonamide C0.001Decreased

This study suggests that the compound could modulate cardiovascular function through specific receptor interactions .

Study 2: Behavioral Effects in Animal Models

Another study explored the neuropharmacological effects of related sulfonamides:

  • Objective : To assess behavioral changes in response to nicotine sensitization in mice.
  • Findings : The administration of certain sulfonamide derivatives resulted in a significant reduction in nicotine-induced behavioral sensitization.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Computational models suggest that this sulfonamide derivative has favorable absorption and distribution characteristics, which may enhance its efficacy as a therapeutic agent .

Q & A

Q. Table 1: Synthetic Conditions Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
14-Fluoro-benzenesulfonyl chloride, pyridine, 0°C → RT78>95%
24-Ethoxy-benzenesulfonyl chloride, EDC/HOBt, DCM6598%

Basic: How is the structural elucidation of this compound performed, particularly for confirming sulfonamide linkages?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR:
    • ¹H NMR: Confirm ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons.
    • ¹³C NMR: Identify sulfonamide carbonyl signals (δ ~110–120 ppm) .
  • X-ray Crystallography: Solve crystal structure using SHELX programs (e.g., SHELXL for refinement). Key metrics: R-factor < 0.05, bond length/angle deviations within 2σ .
  • Mass Spectrometry: ESI-MS to confirm molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₃F₃N₂O₅S₂).

Basic: What preliminary biological screening assays are recommended for this compound?

Methodological Answer:
Given structural similarity to RORγ inverse agonists (e.g., compound 7 in ), prioritize:

In Vitro RORγ Reporter Assays:

  • Use HEK293 cells transfected with RORγ ligand-binding domain and a luciferase reporter.
  • Measure IC₅₀ values (target: <1 μM, as seen in related sulfonamides) .

CYP450 Inhibition Screening: Assess potential off-target effects using fluorogenic substrates.

Solubility/Permeability: Use shake-flask (aqueous buffer) and PAMPA assays.

Advanced: How can synthetic yields be improved while minimizing di-sulfonylation byproducts?

Methodological Answer:

  • Stepwise Protection: Temporarily protect the tetrahydroquinoline amine with a tert-butoxycarbonyl (Boc) group before sulfonylation. Deprotect after the first sulfonylation step .
  • Catalytic Optimization: Use DMAP (4-dimethylaminopyridine) as a catalyst for sulfonylation to enhance reaction efficiency.
  • Temperature Control: Perform reactions at 0°C to slow down competing pathways.

Data Contradiction Note:
Some studies report lower yields (~50%) due to steric hindrance from the ethoxy group. Address this by using bulkier solvents (e.g., THF) to improve solubility .

Advanced: How do structural modifications (e.g., fluorination, ethoxy position) impact RORγ inverse agonist activity?

Methodological Answer:
Compare with analogs from :

  • Fluorine Substitution: Electron-withdrawing groups (e.g., 4-F on benzene) enhance binding to RORγ’s hydrophobic pocket (see IC₅₀ <1 μM for compound 7 vs. 1.5 μM for non-fluorinated analogs) .
  • Ethoxy Group: The ethoxy moiety increases metabolic stability but may reduce solubility. Balance via logP optimization (target: 2–3).

Q. Table 2: SAR of Sulfonamide RORγ Inhibitors

CompoundSubstituentsIC₅₀ (μM)LogP
Target4-Ethoxy, 4-F0.8*2.9
SR10784-F, 2-Cl1.03.1
SR15554-CF₃1.53.5
*Predicted based on structural analogs.

Advanced: How to resolve contradictions in reported IC₅₀ values for structurally similar RORγ inhibitors?

Methodological Answer:
Discrepancies may arise from assay conditions. Standardize protocols:

Cell Line Consistency: Use identical RORγ-transfected cell lines (e.g., HEK293 vs. COS-7).

Normalization: Include a reference compound (e.g., TMPD) in each assay.

Statistical Validation: Perform triplicate runs with ANOVA analysis (p < 0.05).

Example: Compound 7 () shows IC₅₀ <1 μM in HEK293 cells but 2.5 μM in COS-7 due to differential expression levels .

Advanced: What environmental fate studies are recommended for this compound?

Methodological Answer:
Follow INCHEMBIOL framework ():

Abiotic Degradation: Conduct hydrolysis/photolysis studies (pH 5–9, UV light).

Biotic Degradation: Use OECD 301F (ready biodegradability test).

Ecotoxicology: Assess Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition.

Key Data:

  • Predicted half-life in water: ~20 days (based on sulfonamide stability).
  • LogKow = 2.9 suggests moderate bioaccumulation potential.

Advanced: How to validate target engagement in vivo for this compound?

Methodological Answer:

  • Pharmacodynamic Markers: Measure IL-17/IL-23 levels in murine models (RORγ regulates Th17 pathways).
  • PET Imaging: Radiolabel the compound with ¹⁸F for biodistribution studies.
  • Crystallography: Co-crystallize with RORγ ligand-binding domain to confirm binding mode .

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